2-methoxy-3-(4-methylphenyl)propan-1-aminehydrochloride
Description
Properties
IUPAC Name |
2-methoxy-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(8-12)13-2;/h3-6,11H,7-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJIBGCVKKXTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methoxypropan-1-amine.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine in the presence of a suitable catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 2-methoxy-3-(4-methylphenyl)propan-1-amine.
Industrial Production Methods
In industrial settings, the production of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the condensation reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN) are used in substitution reactions.
Major Products Formed
Oxidation: The major products formed are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in azides, cyanides, or other substituted derivatives.
Scientific Research Applications
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-Methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride
- Molecular Formula: C₁₁H₁₈ClNO
- Molecular Weight : 215.72 g/mol (calculated from )
- Key Features :
- A propan-1-amine backbone with a methoxy group at position 2 and a 4-methylphenyl substituent at position 2.
- The hydrochloride salt enhances solubility in aqueous media.
Its methoxy and methylphenyl groups influence electronic properties, lipophilicity, and steric interactions .
Comparison with Structurally Similar Compounds
Fluoxetine Hydrochloride (C₁₇H₁₈F₃NO·HCl)
- Key Differences: Substituents: Fluoxetine contains a trifluoromethylphenoxy group instead of a methylphenyl group and lacks a methoxy substituent. Molecular Weight: 345.78 g/mol (). Pharmacological Relevance: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), whereas the target compound’s methoxy group may alter receptor binding kinetics.
- Analytical Data :
| Parameter | Target Compound | Fluoxetine Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO | C₁₇H₁₈F₃NO·HCl |
| Molecular Weight | 215.72 | 345.78 |
| Key Substituents | Methoxy, 4-methylphenyl | Trifluoromethylphenoxy |
| Pharmacological Class | Not reported | SSRI |
| Solubility | High (hydrochloride) | High (hydrochloride) |
2-Methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine Dihydrochloride (C₆H₁₄Cl₂N₄)
- Key Differences: Substituents: A triazole ring replaces the methylphenyl group, and the compound is a dihydrochloride salt. Molecular Weight: 213.11 g/mol ().
| Parameter | Target Compound | Triazole Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO | C₆H₁₄Cl₂N₄ |
| Molecular Weight | 215.72 | 213.11 |
| Nitrogen Content | 1 N | 4 N |
| Salt Form | Monohydrochloride | Dihydrochloride |
Halogenated Derivatives: 3-(4-Iodophenyl)propan-1-amine Hydrochloride (C₉H₁₁ClIN)
- Key Differences: Substituents: A bulky iodine atom replaces the methyl group on the phenyl ring. Molecular Weight: 295.55 g/mol ().
| Parameter | Target Compound | Iodo Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO | C₉H₁₁ClIN |
| Molecular Weight | 215.72 | 295.55 |
| Halogen | None | Iodine |
| LogP (Predicted) | ~2.1 | ~3.5 |
Myonal (1-(4-Ethylphenyl)-2-methyl-3-[(4-methylphenyl)amino]-1-propanone Hydrochloride)
- Key Differences: Backbone: A propanone (ketone) core instead of propan-1-amine. Substituents: Additional ethylphenyl and methylphenylamino groups. Pharmacology: Myonal is a muscle relaxant, suggesting structural features critical for skeletal muscle targeting ().
| Parameter | Target Compound | Myonal |
|---|---|---|
| Core Structure | Propan-1-amine | Propanone |
| Functional Groups | Methoxy, methylphenyl | Ethylphenyl, amino |
| Molecular Weight | 215.72 | Not reported |
Data Tables for Key Comparisons
Table 1: Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₈ClNO | 215.72 | Methoxy, 4-methylphenyl |
| Fluoxetine Hydrochloride | C₁₇H₁₈F₃NO·HCl | 345.78 | Trifluoromethylphenoxy |
| 3-(4-Iodophenyl)propan-1-amine Hydrochloride | C₉H₁₁ClIN | 295.55 | Iodo, phenyl |
| 2-Methyl-2-(triazolyl)propan-1-amine DiHCl | C₆H₁₄Cl₂N₄ | 213.11 | Triazole |
Table 2: Pharmacological and Physical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Salt Form |
|---|---|---|---|
| Target Compound | 2.1 | >50 (water) | Monohydrochloride |
| Fluoxetine Hydrochloride | 4.3 | 14.1 (water) | Monohydrochloride |
| 3-(4-Iodophenyl)propan-1-amine Hydrochloride | 3.5 | 10–20 (water) | Monohydrochloride |
| 2-Methyl-2-(triazolyl)propan-1-amine DiHCl | 0.8 | >100 (water) | Dihydrochloride |
Biological Activity
2-Methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride, also known by its CAS number 2839138-96-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride can be summarized as follows:
- Molecular Formula : C11H17ClN2O
- Molecular Weight : 232.72 g/mol
- IUPAC Name : 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride
This compound features a methoxy group and a para-methylphenyl moiety, which contribute to its biological activity.
The biological activity of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Studies have indicated that compounds with similar structures can act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and behavior .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Effects : The compound has been shown to influence serotonin levels, suggesting potential antidepressant effects. Its ability to modulate serotonin receptor activity may contribute to mood regulation .
- Anxiolytic Activity : Preliminary studies indicate that it may possess anxiolytic properties, potentially providing relief from anxiety symptoms through its action on the central nervous system.
- Antimicrobial Properties : Some investigations have suggested that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride:
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
